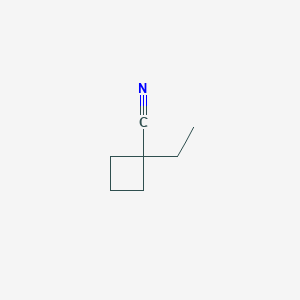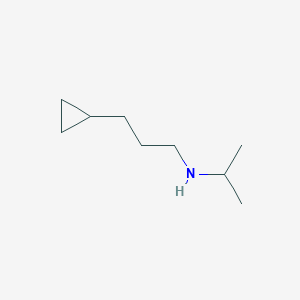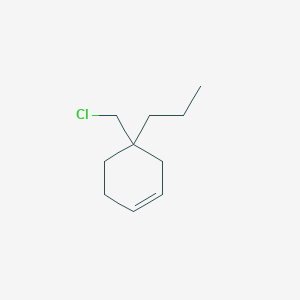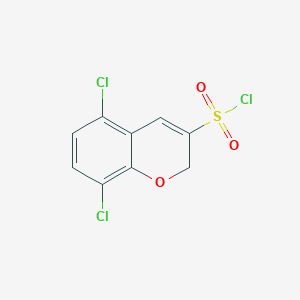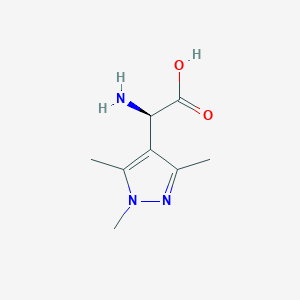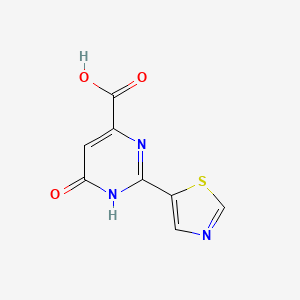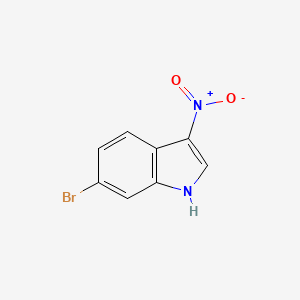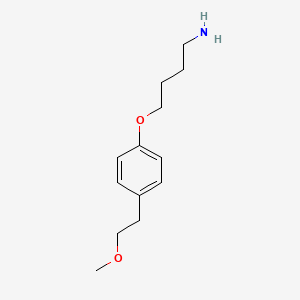
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene is an organic compound that features a benzene ring substituted with an aminobutoxy group and a methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene typically involves the following steps:
Preparation of 4-(2-methoxyethyl)phenol: This can be achieved through the reaction of phenol with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide.
Formation of 1-(4-Butoxy)-4-(2-methoxyethyl)benzene: The 4-(2-methoxyethyl)phenol is then reacted with 1-bromobutane in the presence of a base to form the butoxy derivative.
Amination: Finally, the butoxy derivative undergoes amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The aminobutoxy and methoxyethyl groups may enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminobutoxy)-4-(2-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
1-(4-Aminobutoxy)-4-(2-methoxypropyl)benzene: Similar structure but with a methoxypropyl group instead of a methoxyethyl group.
1-(4-Aminobutoxy)-4-(2-methoxyethyl)phenol: Similar structure but with a phenol group instead of a benzene ring.
Uniqueness
1-(4-Aminobutoxy)-4-(2-methoxyethyl)benzene is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both aminobutoxy and methoxyethyl groups can enhance its solubility, reactivity, and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C13H21NO2 |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
4-[4-(2-methoxyethyl)phenoxy]butan-1-amine |
InChI |
InChI=1S/C13H21NO2/c1-15-11-8-12-4-6-13(7-5-12)16-10-3-2-9-14/h4-7H,2-3,8-11,14H2,1H3 |
InChI-Schlüssel |
RTTLRVPOYKREGD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=CC=C(C=C1)OCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)

![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)

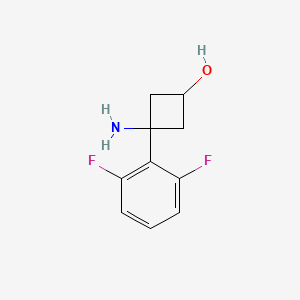

![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
